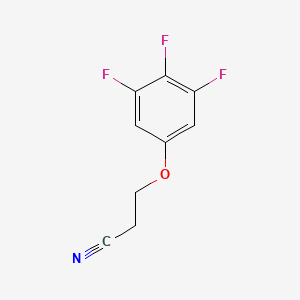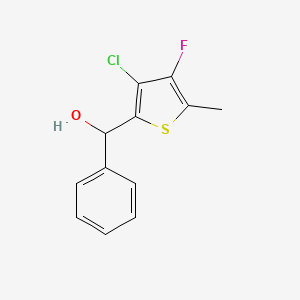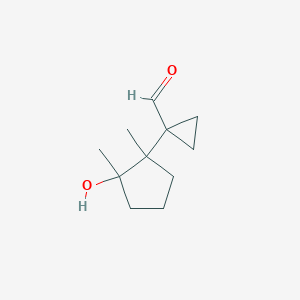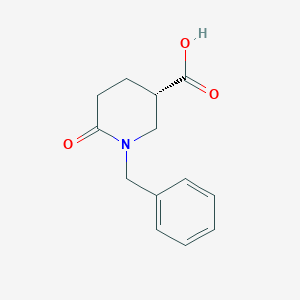
(3S)-1-benzyl-6-oxopiperidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with a piperidine ring structure, which is a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a ketone group at the 6-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride or potassium carbonate.
Oxidation to Form the Ketone Group: The ketone group at the 6-position can be introduced through an oxidation reaction using an oxidizing agent, such as potassium permanganate or chromium trioxide.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst, such as a palladium complex.
Industrial Production Methods
Industrial production of (3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde or alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the benzyl group with other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Benzyl chloride, sodium hydride, or potassium carbonate.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Esterification: Formation of esters.
Scientific Research Applications
(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound can be used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzyl group and the piperidine ring can influence the compound’s binding affinity and selectivity for these targets. Additionally, the carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-benzyl-6-hydroxypiperidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone group.
(3S)-1-benzyl-6-aminopiperidine-3-carboxylic acid: Similar structure but with an amino group instead of a ketone group.
(3S)-1-benzyl-6-methylpiperidine-3-carboxylic acid: Similar structure but with a methyl group instead of a ketone group.
Uniqueness
(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of the ketone group at the 6-position, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1 |
InChI Key |
QQVADMMBTIQOOR-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



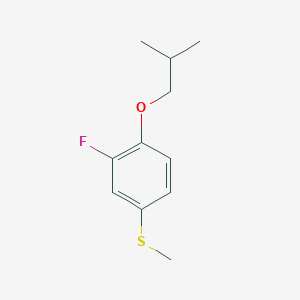
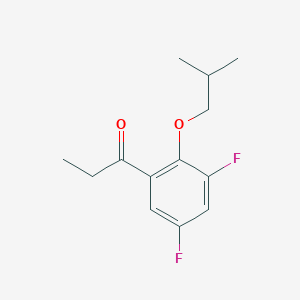
![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)
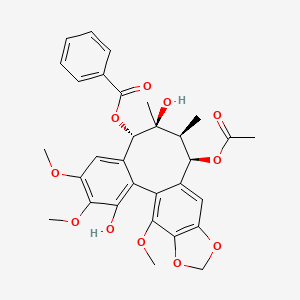

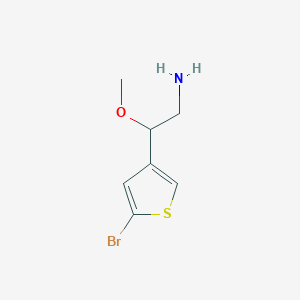
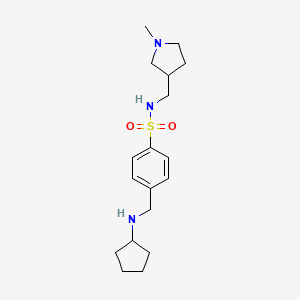
![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)
